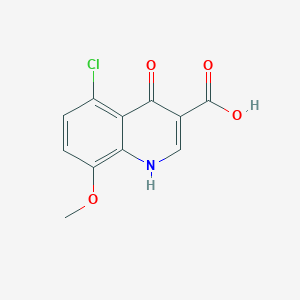![molecular formula C19H28BNO2 B6279624 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine CAS No. 2246699-33-0](/img/no-structure.png)
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine (BMP), also known as BMP-4, is a synthetic organoboron compound that has recently been studied for its potential applications in a variety of scientific research fields. BMP is a boron-containing heterocyclic compound, which has a unique structure that consists of a piperidine ring and a boron atom. This structure is believed to be responsible for the compound's unique properties and potential applications.
科学研究应用
BMP has been studied for its potential applications in a variety of scientific research fields. BMP has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. BMP has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Additionally, BMP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as it has been shown to reduce the levels of amyloid-beta in the brain.
作用机制
The mechanism of action of BMP is not fully understood. However, it is believed that BMP binds to the active site of the enzyme COX-2, which prevents the enzyme from catalyzing the production of pro-inflammatory molecules. Additionally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Finally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
BMP has been shown to have a variety of biochemical and physiological effects. BMP has been shown to inhibit the enzyme COX-2, which prevents the production of pro-inflammatory molecules. Additionally, BMP has been shown to reduce the levels of amyloid-beta in the brain, which is believed to be responsible for its potential applications in the treatment of neurodegenerative diseases. Finally, BMP has been shown to inhibit the growth of cancer cells by inducing apoptosis.
实验室实验的优点和局限性
The use of BMP in laboratory experiments offers a number of advantages. BMP is relatively easy to synthesize, and it has a wide range of potential applications in scientific research. Additionally, BMP is a relatively stable compound, which makes it ideal for use in long-term experiments. However, there are also some limitations to the use of BMP in laboratory experiments. BMP is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, BMP has not been extensively studied, and its mechanism of action is not fully understood.
未来方向
The potential applications of BMP are vast, and there are many possible future directions for research. One potential direction is to further investigate the mechanism of action of BMP, in order to better understand how it interacts with various enzymes and proteins. Additionally, further research could be done to explore the potential applications of BMP in the treatment of various diseases, such as cancer and neurodegenerative diseases. Finally, further research could be done to explore the potential of BMP as a drug delivery system, as it has been shown to be an effective inhibitor of the enzyme COX-2.
合成方法
BMP can be synthesized using a variety of methods. The most common method involves the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene chloride. This reaction is conducted in the presence of a base, such as sodium hydroxide, in an aqueous solution. This method has been used to synthesize BMP in yields of up to 95%. Other methods for the synthesis of BMP include the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene bromide, and the reaction of 1-benzylpiperidine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethylene iodide.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine involves the reaction of 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine with benzyl chloride in the presence of a base.", "Starting Materials": [ "4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine", "Benzyl chloride", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve 4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine in a suitable solvent (e.g. THF, DMF)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Add benzyl chloride to the solution and stir for several hours at room temperature", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. dichloromethane)", "Step 5: Purify the product by column chromatography or recrystallization" ] } | |
CAS 编号 |
2246699-33-0 |
产品名称 |
1-benzyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine |
分子式 |
C19H28BNO2 |
分子量 |
313.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




